molecular formula C15H15N5O2 B2781771 N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034510-22-8

N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2781771
CAS No.: 2034510-22-8
M. Wt: 297.318
InChI Key: RLWGFAYYIKHERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a synthetic organic compound featuring a pyrimidine core functionalized with both an aryl amine and a 1,2,4-oxadiazole moiety. This structure places it within a class of heterocycles recognized for their significant potential in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a prized bioisostere, commonly used to replace ester and amide functional groups to enhance metabolic stability and improve pharmacokinetic properties of lead compounds . Compounds bearing the 1,2,4-oxadiazole scaffold have been extensively investigated and display a broad spectrum of biological activities. Research indicates that this heterocycle is a privileged structure in the development of agents with anticancer, anti-inflammatory, antiviral, and antibacterial properties . The specific substitution pattern on this molecule—a pyrimidine linked to a 1,2,4-oxadiazole—is a common feature in small-molecule research targeting enzyme inhibition and receptor modulation. Furthermore, the structural similarity to known bioactive molecules, such as the CRF1 receptor antagonist Verucerfont which also contains a 3-methyl-1,2,4-oxadiazole unit, suggests potential for research in neuropharmacology and stress-related disorders . Researchers can leverage this compound as a key intermediate or a novel chemical probe for developing new therapeutic agents, studying structure-activity relationships (SAR), and screening for inhibitory activity against various biological targets. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-6-11(21-3)4-5-13(9)19-14-12(7-16-8-17-14)15-18-10(2)20-22-15/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWGFAYYIKHERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and an oxadiazole moiety. The molecular formula is C12H14N4O2C_{12}H_{14}N_4O_2, with a molecular weight of approximately 246.27 g/mol. The presence of the oxadiazole ring is significant as it is known for imparting various biological activities to compounds.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and oxadiazole exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole unit have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. One study reported that pyrimidine derivatives with similar structural features demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organism
Compound A66Staphylococcus aureus
Compound B50Escherichia coli
This compoundTBDTBD

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds featuring oxadiazole rings. For example, derivatives similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed IC50 values indicating potent anticancer activity .

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound C0.65MCF-7
Compound D2.41HeLa
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G0-G1 phase, preventing further division of cancer cells .
  • DNA Interaction : The structural features may allow for interactions with DNA or RNA, disrupting normal cellular processes.

Case Studies

A recent study investigated the effects of various oxadiazole derivatives on human cancer cell lines. The results demonstrated that modifications to the oxadiazole structure significantly influenced their potency against cancer cells. For instance, introducing electron-withdrawing groups enhanced activity, suggesting a structure–activity relationship (SAR) that could guide future modifications of this compound for improved efficacy .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives, including N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. The 1,2,4-oxadiazole ring has been associated with selective inhibition of carbonic anhydrases (CAs), which are often overexpressed in tumors. For instance, derivatives have shown nanomolar to picomolar inhibitory activity against specific isoforms like hCA IX and hCA II .

Case Study:
In vitro evaluations demonstrated that certain oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. These compounds induced cell cycle arrest at the G0-G1 phase and displayed selectivity towards cancerous cells while sparing non-cancerous cells .

Antimicrobial Activity

The compound's structural features suggest potential as an antimicrobial agent. Studies have indicated that oxadiazole derivatives can exhibit bactericidal activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanisms of action observed in some oxadiazoles indicate their ability to overcome resistance mechanisms typically seen in conventional antibiotics .

Case Study:
One derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics when tested against 210 different MRSA strains, suggesting its potential as a novel therapeutic option for treating resistant infections .

Comparison with Similar Compounds

Structural Analogs with Pyrimidine Cores

N-(2-chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
  • Core : Pyrimidine.
  • Substituents :
    • Position 4: 2-chlorobenzyl group.
    • Position 5: 3-methyl-1,2,4-oxadiazole.
  • Chlorine may enhance lipophilicity, affecting membrane permeability .
5-(4-Methoxyphenyl)pyrimidin-2-amine
  • Core : Pyrimidine.
  • Substituents :
    • Position 2: Amine.
    • Position 5: 4-methoxyphenyl.
  • Key Differences :
    • Lacks the oxadiazole ring and the 4-amine substitution.
    • Simpler structure likely results in lower metabolic stability and reduced target engagement compared to the target compound .

Analogs with Varied Heterocyclic Systems

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Aurora Kinase Inhibitor)
  • Core : Thiazole-pyrimidine hybrid.
  • Substituents: Thiazole at position 4, morpholinophenylamino at position 2.
  • Key Differences :
    • Thiazole replaces oxadiazole, altering electronic properties and hydrogen-bonding capacity.
    • Demonstrated potent Aurora kinase inhibition (Ki = 8–9 nM) due to morpholine’s solubility-enhancing effects .
Navacaprant (WHO List 90)
  • Core: Quinoline.
  • Substituents :
    • 3-Methyl-1,2,4-oxadiazole at position 3.
  • Key Differences: Quinoline core vs. pyrimidine; this affects π-π stacking and bioavailability. Oxadiazole’s presence highlights its versatility in diverse scaffolds for optimizing pharmacokinetics .

Functional Group Modifications

N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine Derivatives
  • Substituents :
    • Trifluoromethyl or fluorophenyl groups at position 4.
  • Key Differences: Fluorine or trifluoromethyl groups enhance electronegativity and metabolic resistance. Crystal structure analysis (e.g., C—H⋯O bonds in fluorinated analogs) suggests improved stability compared to non-halogenated analogs .
1,2,4-Oxadiazole-Bearing Pyrazoles
  • Core : Pyrazole.
  • Substituents :
    • 3-Methyl-1,2,4-oxadiazole and trifluoromethyl groups.
  • Key Differences :
    • Pyrazole’s smaller ring size may reduce steric hindrance but limit aromatic interactions.
    • High purity (99% by HPLC) and HRMS data validate synthetic feasibility .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?

Answer:

  • Key Steps :
    • Oxadiazole Formation : Cyclize amidoxime intermediates with carboxylic acid derivatives under reflux (e.g., acetic anhydride or POCl₃) to form the 1,2,4-oxadiazole ring .
    • Pyrimidine Functionalization : Couple the oxadiazole moiety to the pyrimidine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
    • Amination : Introduce the 4-methoxy-2-methylphenyl group at the pyrimidine C4 position using Buchwald-Hartwig amination or SNAr reactions .
  • Optimization : Monitor reaction progress with TLC/HPLC. Purify via column chromatography (silica gel, eluent: EtOAc/hexane). Confirm purity (>95%) by NMR and LC-MS .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles (e.g., pyrimidine-phenyl twist ~12°), and hydrogen bonding (e.g., intramolecular N–H⋯N) using SHELX software .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., methoxy protons at δ ~3.8 ppm, oxadiazole C5 at δ ~167 ppm) .
    • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ calculated for C₁₆H₁₇N₅O₂: 323.1385).
  • Thermal Analysis : Determine melting point (expected range: 130–150°C) .

Advanced: How to address contradictory bioactivity data in different assay systems?

Answer:

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., aurora kinases vs. unrelated targets).
  • Methodology :
    • Assay Standardization : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and normalize to controls .
    • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
    • Structural Analysis : Compare crystallographic data (e.g., ligand binding pose in aurora kinase vs. other targets) .
  • Resolution : Adjust substituents (e.g., para-methoxy group) to enhance selectivity .

Advanced: What computational tools can predict the compound’s pharmacokinetic (PK) properties?

Answer:

  • logP Calculation : Use MarvinSketch or SwissADME to estimate lipophilicity (predicted logP ~2.5) .
  • Solubility : Apply Quantitative Structure-Property Relationship (QSPR) models (e.g., ALOGPS) for aqueous solubility (≈50 µM) .
  • Metabolism : Simulate CYP450 interactions with Schrödinger’s ADMET Predictor or MetaSite .

Advanced: How to design SAR studies for optimizing target affinity?

Answer:

  • Focus Areas :
    • Oxadiazole Modifications : Replace 3-methyl with electron-withdrawing groups (e.g., CF₃) to enhance π-stacking .
    • Pyrimidine Substituents : Test halogen (F/Cl) or bulky groups at C2/C6 to improve steric complementarity .
  • Experimental Design :
    • Library Synthesis : Prepare 10–20 analogs via parallel synthesis .
    • Screening : Test against primary (e.g., aurora kinase) and counter-screens (e.g., hERG) .
    • Data Analysis : Use GraphPad Prism for dose-response curves and cluster analysis of bioactivity .

Advanced: How to resolve discrepancies in crystallographic data interpretation?

Answer:

  • Case Study : Polymorphic forms showing varying dihedral angles (e.g., 5.2° vs. 12.8° phenyl-pyrimidine twist) .
  • Steps :
    • Data Collection : Ensure high-resolution (<1.0 Å) datasets with SHELXL refinement .
    • Hydrogen Bond Analysis : Identify weak interactions (e.g., C–H⋯O/π) stabilizing conformation .
    • DFT Calculations : Compare experimental vs. optimized geometries (e.g., Gaussian 16) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage : -20°C in anhydrous DMSO (sealed under argon).
  • Stability Testing : Monitor decomposition via monthly LC-MS (degradants <5% over 6 months) .

Advanced: How to investigate the compound’s mechanism of action in cellular models?

Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., mitotic arrest genes) .
  • Flow Cytometry : Quantify polyploidy (≥4N DNA content) to confirm aurora kinase inhibition .
  • Western Blot : Detect phospho-histone H3 (Ser10) reduction as a mitotic failure marker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.